molecular formula C20H19N3OS B2355750 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-94-6

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2355750
CAS No.: 536704-94-6
M. Wt: 349.45
InChI Key: VLKUCTITFWHEOH-UHFFFAOYSA-N
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Description

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a propylthio group, a p-tolyl group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Propylthio Group: The propylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidoindole intermediate with a propylthiol reagent in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Attachment of the p-Tolyl Group: The final step involves the introduction of the p-tolyl group through a Friedel-Crafts alkylation reaction. This step requires the use of a p-tolyl halide and a Lewis acid catalyst, such as aluminum chloride or ferric chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidoindole core, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    p-Tolyl halides, Lewis acids (aluminum chloride, ferric chloride).

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Reduced pyrimidoindole derivatives.

    Substitution: Substituted p-tolyl derivatives.

Scientific Research Applications

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate biological pathways and molecular targets.

    Medicine: Preliminary studies suggest that this compound may have pharmacological properties, including anti-inflammatory and anticancer activities. Further research is needed to fully understand its therapeutic potential.

    Industry: It can be used in the development of new materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-(propylthio)-3-(p-tolyl)-3H-pyrido[4,3-b]indol-4(5H)-one: Similar structure with a pyridoindole core instead of a pyrimidoindole core.

    2-(propylthio)-3-(p-tolyl)-3H-quinolino[5,4-b]indol-4(5H)-one: Contains a quinolinoindole core.

    2-(propylthio)-3-(p-tolyl)-3H-benzo[5,4-b]indol-4(5H)-one: Features a benzoindole core.

Uniqueness

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its pyrimidoindole core, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets and enables the exploration of novel chemical reactions and biological activities.

Properties

IUPAC Name

3-(4-methylphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-3-12-25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)14-10-8-13(2)9-11-14/h4-11,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKUCTITFWHEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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